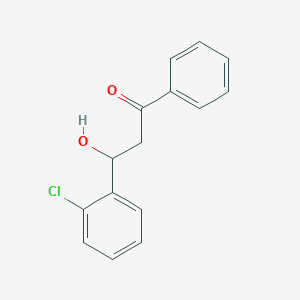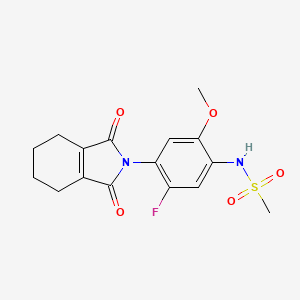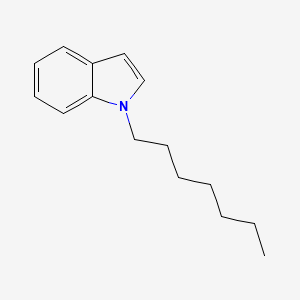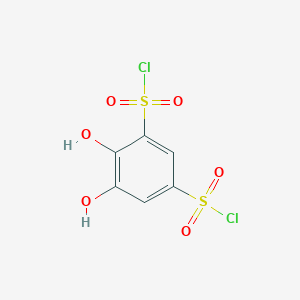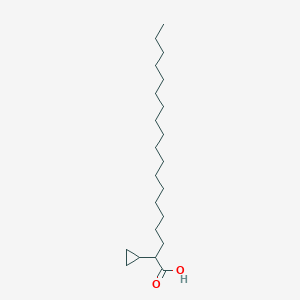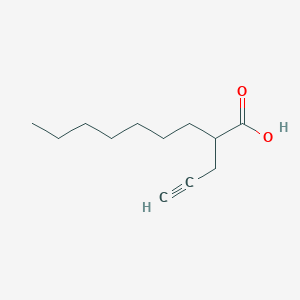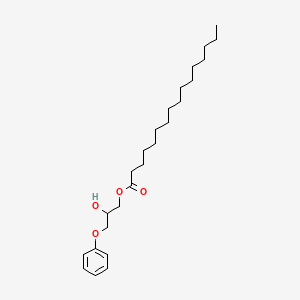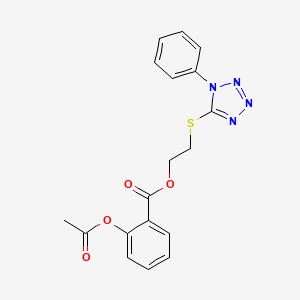
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester is a complex organic compound that features a benzoic acid core with additional functional groups, including an acetyloxy group and a phenyl-tetrazole-thioethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the tetrazole derivative. This can be achieved through a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions. The resulting tetrazole can then be further functionalized to introduce the thioethyl group.
The next step involves the esterification of benzoic acid with the acetyloxy group. This can be done using acetic anhydride in the presence of a catalyst such as sulfuric acid. The final step is the coupling of the functionalized benzoic acid with the tetrazole derivative, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are of interest for drug development. Its tetrazole moiety is known to exhibit various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester involves its interaction with molecular targets in biological systems. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking endogenous ligands.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound shares the tetrazole moiety and exhibits similar reactivity and biological activity.
Ethyl 2-(1-phenyl-1H-tetrazol-5-ylthio)acetate: Another related compound with a similar ester functionality.
(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetic acid: This compound features a similar thioethyl group and tetrazole moiety.
Uniqueness
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133506-50-0 |
|---|---|
Molecular Formula |
C18H16N4O4S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H16N4O4S/c1-13(23)26-16-10-6-5-9-15(16)17(24)25-11-12-27-18-19-20-21-22(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
DKNYQBARFMFUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


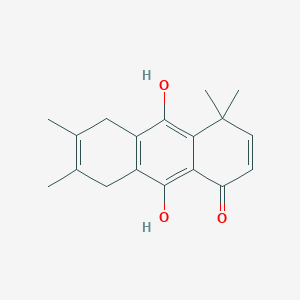
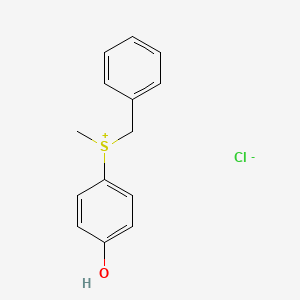
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
